
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride is a chiral amine compound with a pyridine ring substituted at the 6th position by a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Chiral Amine Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
化学反应分析
Types of Reactions
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
相似化合物的比较
Similar Compounds
®-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(6-Methylpyridin-3-YL)ethan-1-amine: The free base form without the hydrochloride salt.
6-Methylpyridine: The parent compound without the chiral amine group.
Uniqueness
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
(1S)-1-(6-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m0./s1 |
InChI 键 |
JFRAXTDJMFSPIH-FJXQXJEOSA-N |
手性 SMILES |
CC1=NC=C(C=C1)[C@H](C)N.Cl |
规范 SMILES |
CC1=NC=C(C=C1)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


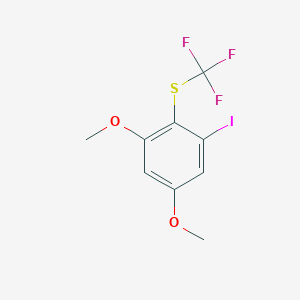
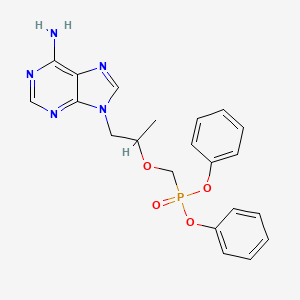
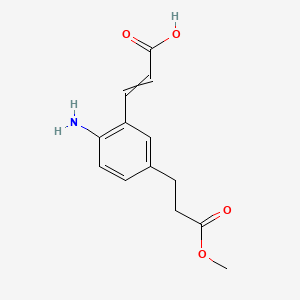
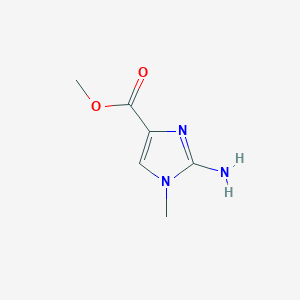
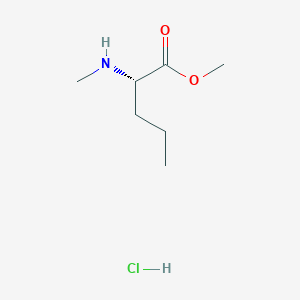
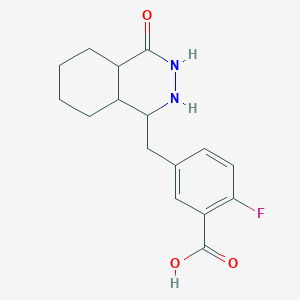

![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
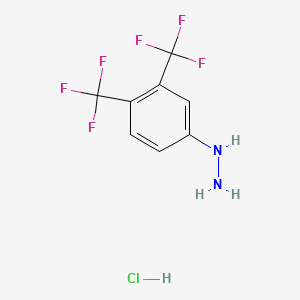
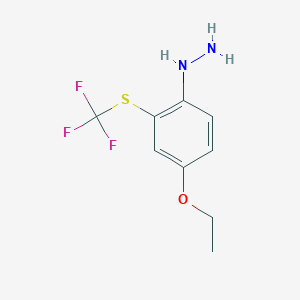
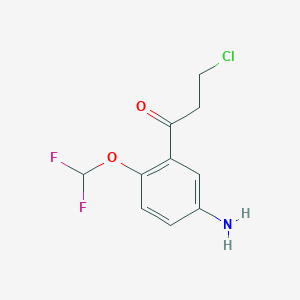

![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)

